molecular formula C18H18BrN3 B12398505 mGluR2 modulator 4

mGluR2 modulator 4

Cat. No.: B12398505
M. Wt: 356.3 g/mol
InChI Key: DFPTTYWYHUSWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mGluR2 modulator 4 is a potent positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has shown significant potential in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson’s disease . The compound’s ability to modulate mGluR2 activity makes it a promising candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mGluR2 modulator 4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations . Detailed synthetic methods for this compound are often proprietary and may vary depending on the specific laboratory or industrial setting.

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis methods to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

mGluR2 modulator 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and analogs of the compound, which may exhibit different pharmacological properties .

Properties

Molecular Formula

C18H18BrN3

Molecular Weight

356.3 g/mol

IUPAC Name

2-[2-(4-bromophenyl)ethyl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole

InChI

InChI=1S/C18H18BrN3/c19-15-7-5-14(6-8-15)9-10-21-11-12-22-17-4-2-1-3-16(17)20-18(22)13-21/h1-8H,9-13H2

InChI Key

DFPTTYWYHUSWOX-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=CC=CC=C32)CN1CCC4=CC=C(C=C4)Br

Origin of Product

United States

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